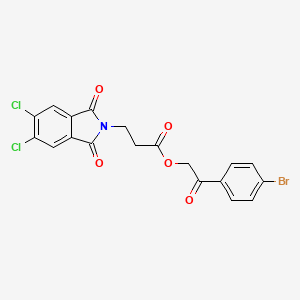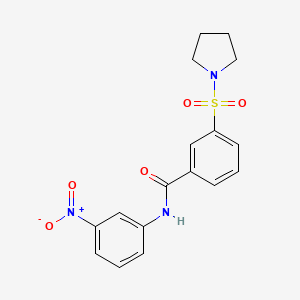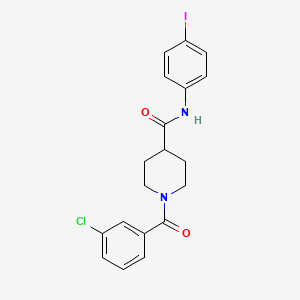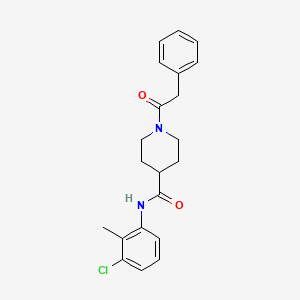
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is a synthetic organic compound that features both bromophenyl and dichloroisoindole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the bromophenyl oxoethyl intermediate:
Synthesis of the dichloroisoindole moiety: This might be achieved through the chlorination of isoindole followed by oxidation to introduce the oxo groups.
Coupling of the intermediates: The final step would involve esterification or amidation to link the bromophenyl oxoethyl intermediate with the dichloroisoindole moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group.
Reduction: Reduction reactions could target the bromophenyl or dichloroisoindole moieties.
Substitution: Halogen atoms (bromine and chlorine) in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound could be used as a building block for polymers or other advanced materials.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug development:
Medicine
Therapeutic agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.
Industry
Material science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE: Similar compounds might include other bromophenyl or dichloroisoindole derivatives.
Uniqueness
Structural uniqueness: The combination of bromophenyl and dichloroisoindole moieties in a single molecule.
Chemical properties: Unique reactivity due to the presence of multiple functional groups.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO5/c20-11-3-1-10(2-4-11)16(24)9-28-17(25)5-6-23-18(26)12-7-14(21)15(22)8-13(12)19(23)27/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMJMLTCXTCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3704672.png)
![[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate](/img/structure/B3704680.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3704693.png)
![N-[4-benzoyl-2-(2-methylpropanoylamino)phenyl]-2-methylpropanamide](/img/structure/B3704706.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3704708.png)
![(4Z)-4-[[5-(4-chloro-2,5-dimethoxyphenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3704710.png)
![1-(3-chloro-4-methylphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3704723.png)
![2-ETHYL-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B3704725.png)

![ethyl 1-[(1-cyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B3704745.png)
![isobutyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B3704765.png)
